2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 53112-33-7

2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-427483
CAS Number: 53112-33-7
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Another method involves the Pummerer-type cyclization reaction. This method involves treating a sulfoxide derivative with trifluoroacetic anhydride, leading to an intramolecular alkylation and the formation of the tetrahydroisoquinoline ring system. []

Molecular Structure Analysis

2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical transformations. For instance, the nitrogen atom can be further alkylated or acylated to introduce various substituents. Additionally, the aromatic ring can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups. []

Physical and Chemical Properties Analysis

2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is typically a white to off-white crystalline powder. Its solubility and other physicochemical properties can vary based on the specific salt form and the presence of any additional substituents on the tetrahydroisoquinoline scaffold. [, ]

Applications
  • Neuroscience: As a research tool for studying dopamine-related pathways and disorders, including Parkinson's disease. [, ]
  • Medicinal Chemistry: As a scaffold for developing novel therapeutic agents targeting various disease states. [, ]
  • Organic Synthesis: As a versatile building block for synthesizing complex organic molecules. [, ]

4-(4-Bromophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (AN12)

  • Compound Description: AN12 is a tetrahydroisoquinoline derivative investigated for its gastroprotective effects. [] Studies demonstrated its ability to reduce stress- and indomethacin-induced ulcers in rats in a dose-dependent manner. [] It also exhibited significant inhibition of basal gastric acid secretion. [] These effects were compared to the action of Roxatidine, a histamine H2-receptor antagonist. []

Roxatidine (R)

  • Compound Description: Roxatidine is a histamine H2-receptor antagonist clinically used for treating peptic ulcers and gastroesophageal reflux disease (GERD). [] It effectively reduces gastric acid secretion. [] In the provided research, Roxatidine served as a reference compound to compare the gastroprotective effects of AN12. []

1-Benzyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: These compounds are structurally similar to 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, featuring a benzyl group at the 1-position instead of a methyl group. Literature suggests that protonation of the nitrogen in these derivatives does not significantly alter the sign of their optical rotatory dispersion (ORD) spectra. []

(R) and (S) N-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: These compounds represent enantiomeric pairs of tetrahydroisoquinoline derivatives with a methyl group at the nitrogen and a phenyl group at the 4-position. Research indicates that protonation of these derivatives affects the sign of rotation in the visible spectral range of their ORD spectra, while the Cotton effects below 300 nm remain largely unaffected. []

Revaprazan Hydrochloride

  • Compound Description: Revaprazan hydrochloride is a medication used to treat gastroesophageal reflux disease (GERD) and peptic ulcers. [] Its mechanism of action involves inhibiting the proton pump, which reduces gastric acid secretion. []
  • Relevance: The synthesis of Revaprazan Hydrochloride utilizes a key intermediate, 4-chloro-2-(4-fluoroanilino)-5,6-dimethylpyrimidine, which is then condensed with 1-methyl-1,2,3,4-tetrahydroisoquinoline. [] This connection highlights the structural relationship between a component of Revaprazan Hydrochloride and 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

  • Compound Description: 1MeTIQ is an endogenous compound found in the mammalian central nervous system. [] It exhibits anti-dopaminergic activity and is investigated for its potential neuroprotective effects, particularly in the context of Parkinson's disease. [, , ] Studies show that 1MeTIQ can cross the blood-brain barrier and reach significant concentrations in the brain. [] It is also a known inhibitor of monoamine oxidase (MAO). [] Research suggests that 1MeTIQ may modulate morphine-induced analgesia, tolerance, and dependence. [] It appears to counteract the neurotoxic effects of rotenone, a pesticide known to induce experimental parkinsonism. []

4-Hydroxy-TIQ and 4-Hydroxy-1MeTIQ

  • Compound Description: These compounds are hydroxylated metabolites of TIQ and 1MeTIQ, respectively. [] They represent a metabolic pathway for these tetrahydroisoquinoline derivatives.

2-Methyl-TIQ and 2-Methyl-1MeTIQ

  • Compound Description: These are N-methylated metabolites of TIQ and 1MeTIQ, respectively. [] Their presence indicates the possibility of N-methylation as a metabolic pathway for tetrahydroisoquinoline derivatives.

Isoquinoline

  • Compound Description: Isoquinoline is an organic compound and the parent structure of the isoquinoline family, which includes 1,2,3,4-tetrahydroisoquinoline derivatives. [] It is a structural isomer of quinoline.

1-Methyl-3,4-dihydroisoquinoline

  • Compound Description: This compound is a metabolite of 1MeTIQ, differing from the parent compound by the saturation state of the heterocyclic ring. []

3-Methyl-1,2,3,4-tetrahydroisoquinolines (3-methyl-THIQs)

    3-Fluoromethyl-THIQs, 3-Difluoromethyl-THIQs, and 3-Trifluoromethyl-THIQs

    • Compound Description: These are fluorinated analogs of 3-methyl-THIQs, designed to investigate the impact of fluorine substitution on their pharmacological properties. [] The degree of fluorination significantly affects their pKa values, which in turn influences their affinity for PNMT and the alpha(2)-adrenoceptor. [] 3-Difluoromethyl-THIQs demonstrate a favorable balance of potency and selectivity for PNMT over the alpha(2)-adrenoceptor. []

    α-Naphthylmethy)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Code No. 86040)

    • Compound Description: This compound is a calcium antagonist with reported enantiomers. [, ] It exhibits a blocking action on α-adrenoceptors, particularly demonstrating a higher affinity for α1-adrenoceptors compared to α2-adrenoceptors. []

    6-Amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles

    • Compound Description: This group of compounds represents a series of tetrahydroisoquinoline derivatives characterized by an amino group at the 6-position, an aryl group at the 8-position, and dicarbonitrile substitution at the 5 and 7 positions. []

    L-3-Caruboxy-6, 7-dihydroxy-1-methyl-1, 2, 3, 4-tetrahydroisoquinoline

    • Compound Description: This compound is an imino acid identified as a precursor to brown pigments found in blackened sake-cake. [] Its formation is suggested to occur through the condensation of L-DOPA (L-3,4-dihydroxyphenylalanine) with acetaldehyde. []

    (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and its Analogs

    • Compound Description: PDTic is a potent and selective kappa opioid receptor antagonist. [] Structural modifications to the PDTic scaffold led to the development of analogs like (3R)-7-hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic), which exhibit high affinity for the kappa opioid receptor and excellent selectivity over mu and delta opioid receptors. [] These compounds demonstrate favorable pharmacokinetic properties, including brain penetration, making them promising candidates for clinical development. []

    1-(p-Chlorophenethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (I-K-1)

    • Compound Description: I-K-1 is a synthetic isoquinoline derivative investigated for its analgesic properties. [] Clinical studies have assessed its addiction liability in comparison to opioids like morphine, codeine, and D-propoxyphene. [] While it exhibited some opioid-like effects at high doses, it did not induce typical morphine-like subjective or objective effects and was considered less addictive. []

    (±)-1-(3'-Hydr0xy-4'-methoxybenzyl)-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline [(±)-Reticuline]

    • Compound Description: (±)-Reticuline is a benzyltetrahydroisoquinoline alkaloid isolated from opium. [] It is of significant interest due to its potential role in the biosynthesis of morphine and other opium alkaloids. []

    8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (Nomifensine)

    • Compound Description: Nomifensine is an antidepressant drug that was withdrawn from the market due to its association with hemolytic anemia and liver toxicity. [] It is metabolized to potentially reactive intermediates, including those generated through aniline and arene oxidation. [] These reactive metabolites can form glutathione (GSH) conjugates, such as nomifensine-GSH sulfinamides and arene C-linked GSH adducts, as identified in liver microsomes and hepatocytes. []

    6-Bromo-2-methyl sulfonyl-1,2,3,4,-tetrahydroisoquinoline

    • Compound Description: This compound is a synthetic derivative of tetrahydroisoquinoline. []

    1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

    • Compound Description: This compound is a tetrahydroisoquinoline derivative with methyl groups at the 1 and 3 positions. [] It has been identified as a potential inducer of Parkinson-like syndrome in experimental models. []

    2-Isopropyl-4-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline-1-thione

    • Compound Description: This compound is a photoproduct of N-isopropyl-N-[(E)-2-phenylpropenyl]thiobenzamide. []

    (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids

    • Compound Description: This class of compounds represents a series of tetrahydroisoquinoline derivatives with a carboxylic acid group at the 3-position. [] These compounds have been identified as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. [] One notable example is (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021), which exhibits potent PPARγ agonistic activity and shows promise in preclinical models of diabetes. []

    4-Benzylidene-2-((1-phenyl-3,4-dihy droisoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives

    • Compound Description: These compounds represent a series of oxazolone derivatives incorporating a 1,2,3,4-tetrahydroisoquinoline moiety. [] These derivatives were synthesized and evaluated for their antimicrobial activity. []

    Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    • Compound Description: This compound is a synthetic intermediate used in organic synthesis. It is a protected form of methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. []
    • Relevance: The synthesis of Protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate demonstrates a synthetic route involving the cleavage of functionalized dihydrooxazoles (oxazolines). [] This approach could potentially be applicable to the synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride or its derivatives.

    Properties

    CAS Number

    53112-33-7

    Product Name

    2-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

    IUPAC Name

    2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

    Molecular Formula

    C10H14ClN

    Molecular Weight

    183.68 g/mol

    InChI

    InChI=1S/C10H13N.ClH/c1-11-7-6-9-4-2-3-5-10(9)8-11;/h2-5H,6-8H2,1H3;1H

    InChI Key

    ZNQJFIFFHMOZQQ-UHFFFAOYSA-N

    SMILES

    C[NH+]1CCC2=CC=CC=C2C1.[Cl-]

    Canonical SMILES

    C[NH+]1CCC2=CC=CC=C2C1.[Cl-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.